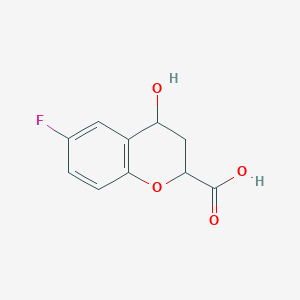

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the production of Nebivolol, an antihypertensive agent . The compound is characterized by the presence of a fluorine atom and a hydroxy group attached to a dihydro-2H-1-benzopyran skeleton, which is a common structural motif in many bioactive molecules.

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from 4-fluorophenol. The process includes esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation, with an overall yield of 27% . Another synthesis route starts from p-fluorophenol and involves methylation, Friedel-Crafts reaction, and Michael addition, with an optimized yield of 78% . These methods demonstrate the potential for industrial-scale production due to their mild conditions and the use of readily available reagents.

Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic methods such as IR and 1H-NMR. These techniques confirm the presence of the fluorine atom and the hydroxy group in the compound's structure, which are crucial for its biological activity and reactivity .

Chemical Reactions Analysis

This compound can serve as a scaffold for combinatorial synthesis, as demonstrated by the preparation of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, which provides a novel platform for creating diverse coumarin derivatives . The presence of multiple reactive sites allows for the introduction of various substituents, leading to a wide range of potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups and molecular structure. The fluorine atom imparts unique electronic properties, while the hydroxy group contributes to the compound's solubility and reactivity. These properties are essential for the compound's role as an intermediate in pharmaceutical synthesis and its potential biological activities .

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Synthesis Process : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate in synthesizing Nebivolol, an antihypertensive agent. Its synthesis involves steps like esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, showing potential for industrialization due to mild conditions and accessible agents (Chen Xin-zhi, 2007).

- Fidarestat Production : This compound is a key intermediate for producing Fidarestat, an oral aldose reductase inhibitor. Techniques like enzymatic resolution using Novozym 435 have been developed to efficiently synthesize this intermediate (Wei Dongzhi, 2008).

Combinatorial Synthesis and Solid-Phase Synthesis

- Novel Scaffolds for Combinatorial Synthesis : It has been utilized in the synthesis of various coumarin derivatives, demonstrating its utility as a versatile scaffold in combinatorial chemistry. These derivatives are noted for their fluorescence, potentially useful in biological or physical studies (Aimin Song, Jinhua Zhang, K. Lam, 2004).

- Solid-Phase Synthesis Applications : The compound's derivatives have been used in solid-phase synthesis to create diverse structures like 2,3-disubstituted 6H-pyrano[2,3-f]benzimidazole-6-ones, highlighting its versatility in medicinal chemistry (Aimin Song, Lucy Wu, Laura Ho, K. Lam, 2006).

Antimicrobial and Antioxidant Activities

- Antimycobacterial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities, showing promise in treating diseases like tuberculosis (P. Senthilkumar, M. Dinakaran, Debjani Banerjee, et al., 2008).

- Antioxidant Properties : Some derivatives have been found to possess significant antioxidant activity, comparable to known antioxidants, suggesting potential applications in therapy or food preservation (S. Ćavar, F. Kovač, M. Maksimović, 2009).

Radiopharmaceutical Applications

- Radiopharmaceutical Synthesis : The compound has been involved in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-DOPA, used in neurologic and oncologic PET imaging, demonstrating its potential in medical diagnostics (F. Wagner, J. Ermert, H. Coenen, 2009).

Mécanisme D'action

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid interacts with its targets and carries out its functions .

Safety and Hazards

Propriétés

IUPAC Name |

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOVSLMYWYSTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)F)OC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)